2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine
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Overview
Description
2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by a cyclopropane ring attached to a phenyl group substituted with a methoxymethyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine typically involves the reaction of 3-(methoxymethyl)benzyl chloride with cyclopropanamine under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating certain medical conditions.
Mechanism of Action
The mechanism of action of 2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine can be compared with similar compounds such as:
2-(3-Methylphenyl)cyclopropan-1-amine: This compound has a similar cyclopropane structure but with a methyl group instead of a methoxymethyl group.
2-(3-Chloromethyl)phenyl)cyclopropan-1-amine: This compound has a chloromethyl group instead of a methoxymethyl group, which may result in different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-[3-(methoxymethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-13-7-8-3-2-4-9(5-8)10-6-11(10)12/h2-5,10-11H,6-7,12H2,1H3 |
InChI Key |
JANLYGDQRPKROL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C2CC2N |
Origin of Product |
United States |
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